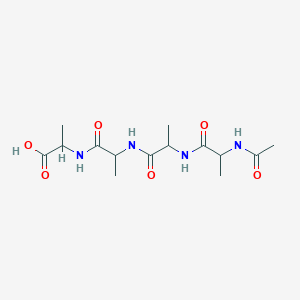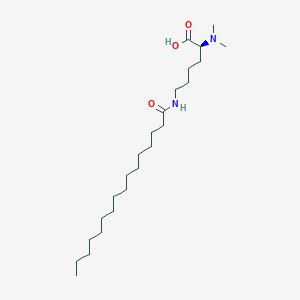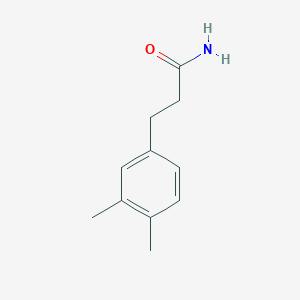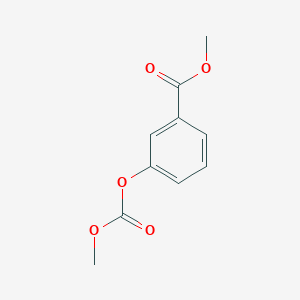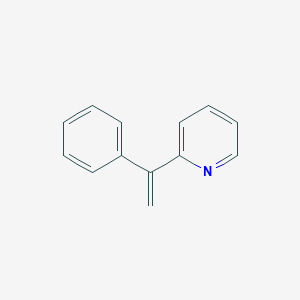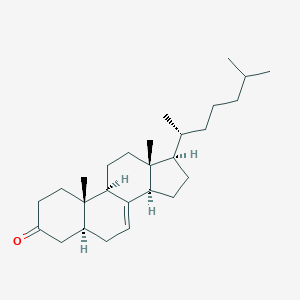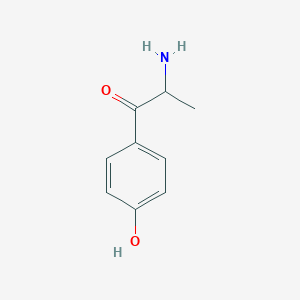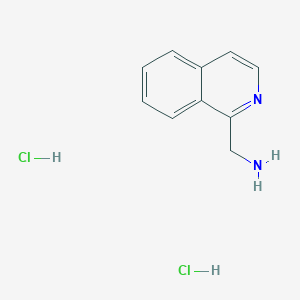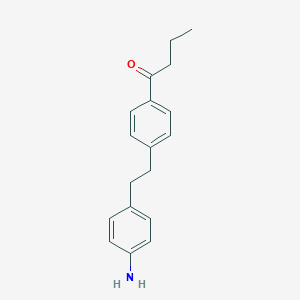
1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane, also known as buphedrone, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a psychoactive substance that is used for recreational purposes and has been categorized as a new psychoactive substance (NPS). Buphedrone is known to have stimulant effects similar to other cathinones such as methcathinone and mephedrone. In recent years, there has been a growing interest in buphedrone due to its potential for abuse and its effects on the central nervous system.
Wirkmechanismus
Buphedrone acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. It also acts as a serotonin reuptake inhibitor, although this effect is weaker than its effects on dopamine and norepinephrine. Buphedrone's mechanism of action is similar to other cathinones, including methcathinone and mephedrone.
Biochemische Und Physiologische Effekte
Buphedrone has been shown to have stimulant effects on the central nervous system, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its effects on the central nervous system. Buphedrone has been shown to have addictive potential and may lead to tolerance and dependence with chronic use.
Vorteile Und Einschränkungen Für Laborexperimente
Buphedrone has been used in laboratory experiments to investigate its effects on the central nervous system. Its relatively simple synthesis method and availability make it a useful tool for researchers. However, its potential for abuse and its effects on the central nervous system may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane. One area of interest is its potential for abuse and dependence. Further research is needed to understand the mechanisms underlying its addictive potential and to develop effective treatments for 1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane dependence. Another area of interest is its effects on the central nervous system, including its effects on neurotransmitter systems and its potential for neurotoxicity. Additionally, further research is needed to understand the long-term effects of 1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane use on cognition and behavior.
Synthesemethoden
Buphedrone can be synthesized through various methods, including the reduction of 4'-butyrophenone with aluminum amalgam and hydrochloric acid, or the reaction of 4'-butyrophenone with ammonium acetate and iron powder. Another method involves the reaction of 4'-butyrophenone with hydroxylamine hydrochloride and sodium acetate. The synthesis of 1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Buphedrone has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have stimulant effects similar to other cathinones, including increased locomotor activity and hyperthermia. Buphedrone has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects.
Eigenschaften
CAS-Nummer |
17438-50-5 |
|---|---|
Produktname |
1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane |
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
1-[4-[2-(4-aminophenyl)ethyl]phenyl]butan-1-one |
InChI |
InChI=1S/C18H21NO/c1-2-3-18(20)16-10-6-14(7-11-16)4-5-15-8-12-17(19)13-9-15/h6-13H,2-5,19H2,1H3 |
InChI-Schlüssel |
QNTHPWZRRASATN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)N |
Kanonische SMILES |
CCCC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)N |
Andere CAS-Nummern |
17438-50-5 |
Synonyme |
1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



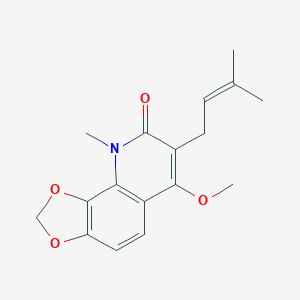
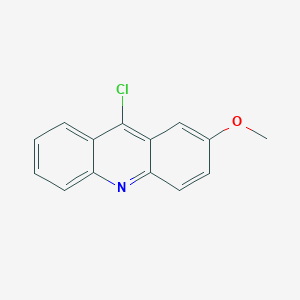
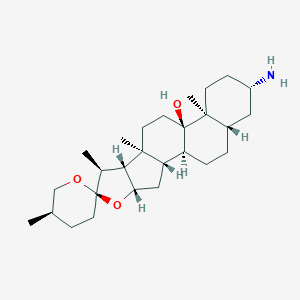
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)
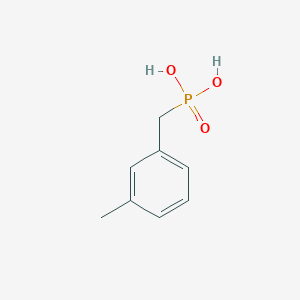
![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)
